N-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
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Overview
Description
N-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethylphenyl group, a methylsulfonyl group, and a phenoxyphenyl group attached to an alaninamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The process generally includes the following steps:
Formation of Boronic Acid Intermediate: The initial step involves the preparation of a boronic acid intermediate through the reaction of an aryl halide with a boronic acid reagent.
Coupling Reaction: The boronic acid intermediate is then coupled with an aryl halide in the presence of a palladium catalyst to form the desired product.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
- N-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-methoxyphenyl)alaninamide
Uniqueness
N-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H26N2O4S |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide |
InChI |
InChI=1S/C24H26N2O4S/c1-4-19-10-12-20(13-11-19)25-24(27)18(2)26(31(3,28)29)21-14-16-23(17-15-21)30-22-8-6-5-7-9-22/h5-18H,4H2,1-3H3,(H,25,27) |
InChI Key |
UQGWBEHXEGSFQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
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